molecular formula C15H16O4 B15065390 Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B15065390
M. Wt: 260.28 g/mol
InChI Key: NVLYXBSPDBBELN-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its chromen-2-one core structure, which is substituted with an ethyl ester group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 3-(6-methyl-2-oxochromen-3-yl)propanoate

InChI

InChI=1S/C15H16O4/c1-3-18-14(16)7-5-11-9-12-8-10(2)4-6-13(12)19-15(11)17/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

NVLYXBSPDBBELN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

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